molecular formula C21H22N2O3 B2370320 5-Hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 899383-64-3

5-Hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

Cat. No. B2370320
CAS RN: 899383-64-3
M. Wt: 350.418
InChI Key: PVZGYABQAOTQHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular weight of 5-Hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is 350.418. The structures of the synthesized compounds were characterized by IR, 1 H NMR, 13 C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focused on the synthesis of novel chromen-2-one derivatives, demonstrating significant antibacterial and antifungal activities. The compounds were evaluated through in vitro antimicrobial activity tests, revealing their potential as effective antimicrobial agents. The research underscores the importance of structural characterization and molecular modeling in the development of new pharmacologically active compounds (Mandala et al., 2013).

Molecular Docking and Biological Evaluation

Another area of research involved the use of molecular docking studies to evaluate the interaction between chromen-2-one derivatives and specific protein targets. This approach helps in understanding the molecular basis of the compound's action and its potential therapeutic applications. For instance, a study investigated the synthesis of chromen-2-one derivatives and their in vitro microbiological evaluation, highlighting the use of a recyclable catalyst in the synthesis process, which offers environmental and practical advantages (Ghashang et al., 2015).

Spectral Analysis and DFT Investigation

Research on benzopyran analogues, including chromen-2-one derivatives, has also included spectral analysis and density functional theory (DFT) investigations. These studies provide insights into the compounds' electronic structure, stability, and reactivity, as well as their potential applications in photovoltaic systems and as molecular sensors (Al-Otaibi et al., 2020).

Neuroprotective and Antioxidant Roles

Some chromen-2-one derivatives have been explored for their neuroprotective and antioxidant properties. For example, research on compound IMM-H004, a synthetic derivative of coumarin, showed its potential in protecting against transient global ischemic injury, highlighting its antioxidant and neuroprotective roles (Zuo et al., 2015).

Synthesis and Characterization for Environmental Applications

The synthesis and characterization of polystyrene-supported catalysts for the Michael addition, used in the synthesis of Warfarin and its analogues, demonstrate the environmental benefits of using recyclable and efficient catalytic systems. This research contributes to the development of green chemistry practices and the synthesis of medically significant compounds (Alonzi et al., 2014).

properties

IUPAC Name

5-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-11-18(24)21-16(13-20(25)26-19(21)12-15)14-22-7-9-23(10-8-22)17-5-3-2-4-6-17/h2-6,11-13,24H,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZGYABQAOTQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-7-methyl-4-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one

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